3-Cyclopropoxy-5-iodobenzaldehyde
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Overview
Description
3-Cyclopropoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzaldehyde core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the tert-butylimine of o-iodobenzaldehyde can be coupled with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-iodobenzoic acid.
Reduction: 3-Cyclopropoxy-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxybenzaldehyde: Similar but lacks the iodine atom.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness
3-Cyclopropoxy-5-iodobenzaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzaldehyde core. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
InChI Key |
WEJXFWGQIWZQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C=O)I |
Origin of Product |
United States |
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